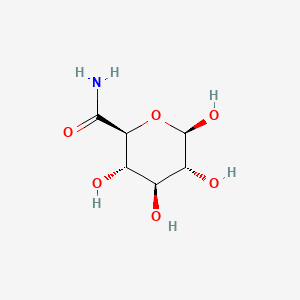

Glucuronamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

グルクロンアミドは、グルクロン酸から誘導された有機化合物です。 グルクロン酸に関連するヘキソースであり、水や一部の有機溶媒に可溶な結晶固体として知られています . グルクロンアミドの化学式はC6H11NO6で、モル質量は193.15 g/molです .

準備方法

合成経路と反応条件: グルクロンアミドは、さまざまな方法で合成できます。 一般的なアプローチの1つは、トリエチルアミン存在下でのN-ニトロソウロンアミドの1級および2級アミンによるトランスアミド化です . 別の方法には、DBU存在下でのN-Bocウロンアミドの1級アミンによるトランスアミド化が含まれます . これらの反応は通常、室温で行われ、目的のグルクロンアミドを良好な収率から優れた収率で与えます。

工業的生産方法: グルクロンアミドの工業的生産には、通常、ウロン酸を酸クロリド、混合酸無水物、または反応性エステルに変換し、続いてさまざまな反応条件下でアミド化を行うことが含まれます . この方法は、グルクロンアミドを効率的に大量生産することができます。

化学反応の分析

反応の種類: グルクロンアミドは、酸化、還元、置換など、さまざまな化学反応を受けます。 また、グルクロン化反応にも参加することができ、そこで他の分子と抱合してグルクロン酸抱合体を形成します .

一般的な試薬と条件: グルクロンアミドを含む反応に使用される一般的な試薬には、トリエチルアミン、DBU、およびさまざまなアミンが含まれます . 反応は通常、室温で行われるため、便利で効率的です。

生成される主要な生成物: グルクロンアミドを含む反応から生成される主要な生成物には、さまざまなグルクロン酸抱合体とグリコシル誘導体が含まれます . これらの生成物は、多くの場合、さらなる化学および生物学的研究に使用されます。

科学研究への応用

グルクロンアミドは、幅広い科学研究に応用されています。 化学では、さまざまなグルクロン酸抱合体とグリコシル誘導体を合成するためのビルディングブロックとして使用されます . 生物学では、グルクロンアミドはバイオマーカーや生物活性高分子の修飾剤として使用されます . 医学では、抗生物質、抗がん剤、コリンエステラーゼ阻害剤としての可能性が調査されています . さらに、グルクロンアミドは、さまざまな医薬品やその他の生物活性化合物を製造する際に工業で使用されています .

科学的研究の応用

Pharmaceutical Development

Glucuronamide plays a crucial role in the synthesis of drugs, particularly in enhancing their solubility and stability. It is involved in the development of glucuronide conjugates that improve pharmacokinetic properties.

- Case Study : A study demonstrated that N-dodecyl glucopyranuronamide-based nucleosides exhibited significant antiproliferative effects against cancer cell lines, comparable to established chemotherapeutics like 5-fluorouracil .

Biochemical Assays

The compound is extensively used in biochemical assays to study metabolic pathways and cellular functions. It aids in understanding enzyme activities and interactions within biological systems.

- Data Table : Applications of this compound in Biochemical Assays

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Used to assess the inhibition effects on various enzymes. |

| Metabolic Pathways | Investigates the role of this compound in metabolic processes. |

| Drug Interactions | Evaluates how this compound affects drug metabolism and efficacy. |

Oncology Research

Research has highlighted this compound's potential as an anticancer agent. Its derivatives have shown significant activity against various cancer cell lines, indicating its role in cancer therapeutics.

- Case Study : A study focused on the antiproliferative effects of this compound derivatives against breast cancer (MCF-7) and chronic myeloid leukemia (K562) cells, revealing promising results .

Cosmetic Industry

Due to its moisturizing properties, this compound is incorporated into skincare products to enhance hydration and improve skin texture.

Food Industry

In food science, this compound serves as a food additive that contributes to improved texture and preservation qualities.

作用機序

グルクロンアミドの作用機序には、グルクロン化と呼ばれるプロセスで他の分子と抱合してグルクロン酸抱合体を形成する能力が含まれます . グルクロン化プロセスにより、分子はより水溶性になり、体からの排泄が容易になります .

類似の化合物との比較

グルクロンアミドは、グルクロン酸自体やさまざまなグルクロン酸抱合体など、他のグルクロン酸誘導体に似ています . グルクロンアミドは、安定なアミド結合を形成する能力が特徴であり、グリコシル誘導体やその他の生物活性分子の合成に役立つ化合物です . 類似の化合物には、グルクロン酸、グルクロノラクトン、およびさまざまなN-置換グルクロンアミドが含まれます .

参考文献

類似化合物との比較

Glucuronamide is similar to other glucuronic acid derivatives, such as glucuronic acid itself and various glucuronides . this compound is unique in its ability to form stable amide bonds, making it a valuable compound for the synthesis of glycosyl derivatives and other bioactive molecules . Similar compounds include glucuronic acid, glucuronolactone, and various N-substituted glucuronamides .

References

生物活性

Glucuronamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from glucuronic acid and has been investigated for its pharmacological properties. Its structural modifications have led to the development of various derivatives, which have shown significant biological activities, particularly against cancer cell lines.

Antiproliferative Activity

Research has demonstrated that this compound and its derivatives exhibit notable antiproliferative effects against several cancer cell lines. The following table summarizes key findings regarding the antiproliferative activity of this compound derivatives:

| Compound Type | Cell Line | GI50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-Dodecyl this compound | MCF-7 (Breast) | 11.9 | Induces apoptosis via caspase activation |

| N-Dodecyl this compound | K562 (Leukemia) | 8.0 | Causes G2/M cell cycle arrest |

| Azido Nucleoside | K562 | Similar to 5-FU | Induces apoptosis through Mcl-1 downregulation |

| N-Propargyl this compound | MCF-7 | 11.9 | Apoptosis induction via caspase activation |

The mechanisms by which this compound exerts its biological effects primarily involve apoptosis induction and cell cycle regulation:

- Apoptosis Induction : Studies indicate that this compound derivatives can trigger apoptosis in cancer cells. For instance, the N-dodecyl this compound derivative was shown to activate caspases 3 and 7, which are crucial for the apoptotic process . This mechanism is particularly important for overcoming chemotherapy resistance in cancer cells.

- Cell Cycle Arrest : Some derivatives have been found to cause G2/M phase arrest in cancer cells. This is significant as it halts cell division and can lead to increased cancer cell death .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical settings:

- Study on N-Dodecyl this compound :

- Synthesis and Evaluation of Novel Derivatives :

特性

CAS番号 |

61914-43-0 |

|---|---|

分子式 |

C6H11NO6 |

分子量 |

193.15 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide |

InChI |

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1 |

InChIキー |

VOIFKEWOFUNPBN-QIUUJYRFSA-N |

SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O |

異性体SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O |

正規SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O |

Key on ui other cas no. |

61914-43-0 3789-97-7 |

同義語 |

glucuronamide glucuronamide, (D)-isomer glucuronic acid amide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。